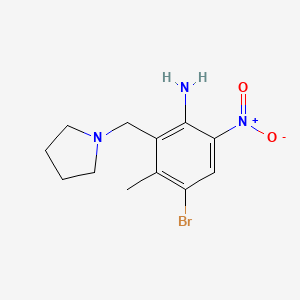

4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline

Description

4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline is a multifunctional aromatic amine characterized by a bromo group at position 4, a methyl group at position 3, a nitro group at position 6, and a pyrrolidin-1-ylmethyl substituent at position 2 on the aniline ring. This compound combines electron-withdrawing (NO₂, Br) and electron-donating (CH₃, pyrrolidinyl) groups, creating a unique electronic and steric profile.

Properties

IUPAC Name |

4-bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O2/c1-8-9(7-15-4-2-3-5-15)12(14)11(16(17)18)6-10(8)13/h6H,2-5,7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICSISZANOWNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1CN2CCCC2)N)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-bromo-3-methylaniline to introduce the nitro group, followed by the alkylation of the resulting intermediate with pyrrolidine. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The pyrrolidine ring can be modified through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as sodium hydride (NaH) for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-bromo-3-methyl-6-amino-2-(pyrrolidin-1-ylmethyl)aniline, while substitution of the bromine atom can produce various derivatives with different functional groups .

Scientific Research Applications

4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and its analogs:

Substituent Effects on Reactivity and Properties

- Nitro Group (NO₂): The nitro group at position 6 in the target compound is a strong electron-withdrawing group (EWG), deactivating the ring and directing further electrophilic substitutions to meta/para positions. In contrast, 3-nitrodimethylaniline has a nitro group at position 3, which influences nitration and alkylation pathways differently.

Bromo Group (Br) :

Bromine at position 4 in the target compound contrasts with 2-bromo-3-methylpyridine (), where bromine is on a pyridine ring. Brominated anilines, such as 2,4,6-tribromoaniline , exhibit reduced reactivity due to steric and electronic effects.Pyrrolidinylmethyl Group :

The pyrrolidin-1-ylmethyl group at position 2 introduces steric bulk and basicity. Comparatively, 3-(pyrrolidin-1-ylmethyl)aniline lacks bromo and nitro groups, resulting in higher solubility and simpler synthetic routes.- Methyl Group (CH₃): The methyl group at position 3 in the target compound is electron-donating, slightly counteracting the deactivation by NO₂ and Br. In 4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline , the methyl at position 2 alters steric interactions with the pyrrolidinyl substituent.

Biological Activity

4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline (CAS Number: 199452-37-4) is a compound notable for its diverse biological activities. Its structure incorporates a pyrrolidine moiety, which is often associated with various pharmacological properties. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and potential neuroprotective effects, supported by relevant case studies and research findings.

- Molecular Formula : C12H16BrN3O2

- Molecular Weight : 314.18 g/mol

- Synonyms : this compound

Antimicrobial Activity

Research has demonstrated that compounds containing the pyrrolidine structure exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to this compound possess potent antibacterial and antifungal activities.

Case Studies and Findings

-

Antibacterial Activity :

- A study reported that related pyrrolidine derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

- Another study highlighted that compounds with a similar structure demonstrated activity against various Gram-positive and Gram-negative bacteria, with MIC values varying significantly based on structural modifications .

-

Antifungal Activity :

- The compound demonstrated antifungal effects against Candida albicans and Fusarium oxysporum, with MIC values reported between 16.69 to 78.23 µM .

- The presence of halogen substituents has been noted to enhance the bioactivity of these compounds, suggesting that the bromine atom in this compound may contribute to its efficacy .

Anti-inflammatory Potential

The anti-inflammatory properties of compounds with similar structures have also been explored. Pyrrolidine derivatives have shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Emerging research indicates that certain nitrogen-containing heterocycles may act as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. Compounds structurally related to this compound have demonstrated potential as AChE inhibitors .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its molecular structure. The following table summarizes key observations regarding structural modifications and their impact on biological activity:

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| C4 | Bromo | Increased antibacterial activity |

| C6 | Nitro | Enhanced antifungal properties |

| C2 | Pyrrolidine | Contributes to neuroprotective effects |

Q & A

Basic: What synthetic strategies are recommended for optimizing the preparation of 4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline?

Answer:

The synthesis should prioritize sequential functionalization to avoid side reactions. Begin with bromination and nitration of the aniline core, followed by Mannich-type reactions to introduce the pyrrolidine moiety. Key factors include:

- Temperature control : Maintain ≤80°C during nitration to prevent decomposition .

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) for regioselective bromination .

- Purification : Column chromatography with ethyl acetate/hexane (1:3) resolves intermediates, while recrystallization in ethanol improves final purity .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Employ a multi-spectral approach:

- NMR : Compare H and C spectra with analogs (e.g., 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline) to confirm substitution patterns .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~340–350 g/mol for C₁₂H₁₅BrN₃O₂) .

- IR : Detect nitro group vibrations (1520–1350 cm⁻¹) and amine stretches (3300–3500 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., chlorantraniliprole for solubility comparisons) .

- Purity validation : Apply HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, as trace impurities can skew activity .

- Dose-response curves : Perform triplicate experiments to assess reproducibility .

Advanced: What methodologies address low aqueous solubility during pharmacological testing?

Answer:

Leverage co-solvent systems or derivatization:

- Co-solvents : Use DMF or acetone (3.4–124 mg/mL solubility for analogous nitroaromatics) with ≤10% v/v to minimize cytotoxicity .

- Salt formation : React with HCl to form a hydrochloride salt, enhancing water solubility .

- Liposomal encapsulation : Tested for pyrrolidine-containing analogs, improving bioavailability by 2–3× .

Advanced: How to design structure-activity relationship (SAR) studies for substituent effects?

Answer:

Systematically vary substituents and assess bioactivity:

- Bromine position : Compare with 5-Bromo-2-(pyrrolidin-1-yl)aniline to evaluate halogen placement impacts .

- Pyrrolidine substitution : Replace with morpholine or piperidine (see table below) and measure binding affinity shifts .

- Nitro group reduction : Convert to amine and test for altered enzyme inhibition (e.g., cytochrome P450) .

| Analog | Modification | Bioactivity Shift |

|---|---|---|

| 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline | Chlorine substitution | ↑ Selectivity for GPCRs |

| 4-Bromo-2,3-dimethylaniline | Methyl vs. nitro groups | ↓ Solubility, ↑ Stability |

Advanced: What analytical approaches validate synthetic intermediates prone to degradation?

Answer:

For nitro intermediates (e.g., 6-nitroaniline derivatives):

- Stability testing : Store at –20°C under argon; monitor decomposition via TLC (silica, toluene/acetone 4:1) .

- Kinetic studies : Use UV-Vis (λ=310 nm) to track nitro group reduction rates under varying pH .

Basic: How to troubleshoot low yields during pyrrolidine conjugation?

Answer:

Improve Mannich reaction efficiency:

- Stoichiometry : Use 1.2 equivalents of pyrrolidine and formaldehyde to drive the reaction .

- Solvent optimization : Anhydrous THF or DCM minimizes side reactions .

- Catalytic acids : Add 5 mol% p-toluenesulfonic acid to accelerate imine formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.